molecular formula C16H28N2O5 B216084 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Katalognummer B216084
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: WQUOQNOTWALCDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, also known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in laboratory animals. MPTP has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Wirkmechanismus

5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is metabolized by monoamine oxidase B (MAO-B) in the brain to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons in the substantia nigra through the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress and the selective destruction of dopaminergic neurons.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons in the substantia nigra by 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one leads to a depletion of dopamine in the striatum, a region of the brain that is critical for motor control. This depletion of dopamine results in Parkinson's disease-like symptoms in laboratory animals, including tremors, rigidity, and bradykinesia. 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has also been shown to induce apoptosis in dopaminergic neurons and to cause oxidative stress and inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in animal models has several advantages for studying Parkinson's disease. 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one induces Parkinson's disease-like symptoms in laboratory animals that closely resemble the symptoms of the human disease. 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is also selective for dopaminergic neurons in the substantia nigra, allowing researchers to study the specific mechanisms of dopaminergic neuron degeneration in Parkinson's disease. However, the use of 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in animal models also has limitations. 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one-induced Parkinson's disease in animals does not fully replicate the complexity of the human disease, and the translation of findings from animal models to humans can be challenging.

Zukünftige Richtungen

Future research on 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one should focus on developing more selective and potent inhibitors of complex I that can be used to selectively target dopaminergic neurons in the substantia nigra. Additionally, research should focus on developing new animal models of Parkinson's disease that more closely resemble the complexity of the human disease. Finally, future research should focus on identifying new therapies for Parkinson's disease that can slow or halt the progression of the disease.

Synthesemethoden

The synthesis of 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one) with formaldehyde and sodium cyanide in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to form 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrochloride, which can be further purified by recrystallization.

Wissenschaftliche Forschungsanwendungen

5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been widely used in scientific research as a tool to study Parkinson's disease. 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one induces Parkinson's disease-like symptoms in laboratory animals by selectively destroying dopaminergic neurons in the substantia nigra, a region of the brain that is critical for motor control. The use of 5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in animal models has allowed researchers to study the underlying mechanisms of Parkinson's disease and to test potential therapies for the disease.

Eigenschaften

Produktname

5-Methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Molekularformel

C16H28N2O5

Molekulargewicht

328.4 g/mol

IUPAC-Name

5-methyl-7-propyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C16H28N2O5/c1-3-4-16-8-17-6-15(2,14(16)23)7-18(9-16)13(17)12(22)11(21)10(20)5-19/h10-13,19-22H,3-9H2,1-2H3

InChI-Schlüssel

WQUOQNOTWALCDH-UHFFFAOYSA-N

SMILES

CCCC12CN3CC(C1=O)(CN(C2)C3C(C(C(CO)O)O)O)C

Kanonische SMILES

CCCC12CN3CC(C1=O)(CN(C2)C3C(C(C(CO)O)O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.